molecular formula C12H11ClN2O3 B1335641 methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 1158589-04-8

methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No.: B1335641
CAS No.: 1158589-04-8
M. Wt: 266.68 g/mol
InChI Key: AGUAVWOOIHFSBN-UHFFFAOYSA-N
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Description

Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a chemical compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.69 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The hydroxy group is introduced through a hydroxylation reaction, and the final esterification step involves the reaction with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[2-(3-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-3-8(13)5-10/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUAVWOOIHFSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167922
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852956-37-7
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852956-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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